The synthesis of isotimolol involves several complex chemical reactions. One notable method includes the condensation of phenyl aldehyde with glycol amine, which subsequently undergoes cyclization to form oxazole derivatives. The reaction conditions typically involve:
Isotimolol features a complex molecular structure characterized by multiple functional groups. The key components include:
The three-dimensional conformation and spatial arrangement of these groups are crucial for isotimolol's biological activity and its interactions within biochemical pathways .
Isotimolol is involved in various chemical reactions, primarily due to its functional groups:
Common reagents used in these reactions include organic solvents like methanol or ethanol, and reactions are typically performed under controlled laboratory conditions .
Isotimolol acts as a competitive antagonist at beta-adrenergic receptors. Its mechanism involves:
Isotimolol exhibits several notable physical and chemical properties:
These properties are essential for its application in analytical chemistry and pharmacological studies .
Isotimolol has diverse applications across various scientific fields:
Isotimolol is defined by the molecular formula C₁₃H₂₄N₄O₃S and a molecular weight of 316.42 g/mol. It possesses a defined stereocenter within its amino alcohol side chain, specifically at the carbon bearing the hydroxy group and the morpholinothiadiazoleoxy substituent. This chiral center renders isotimolol capable of existing as distinct enantiomers, designated (R)-isotimolol and (S)-isotimolol. Despite this inherent chirality, isotimolol is consistently characterized and supplied as a racemic mixture (denoted (±)-isotimolol) in pharmaceutical reference standards, indicated by its optical activity specification as (+/-) [2].
The compound’s structural identity is comprehensively captured by several key identifiers:
CC(C)(C)NCC(CO)OC1=NSN=C1N2CCOCC2
[2]InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(9-18)20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3
[2]MAMSPDKEMJALRZ-UHFFFAOYSA-N
[2]Table 1: Key Molecular Properties of Isotimolol
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₃H₂₄N₄O₃S | Defines atomic composition |
Molecular Weight | 316.42 g/mol | Mass for analytical quantification |
Defined Stereocenters | 1 (racemic mixture) | Source of chirality; impacts analytical separation requirements |
Stereochemistry Designation | Racemic (±) | Supplied as a 50:50 mixture of (R)- and (S)-enantiomers |
Optical Activity | (+/-) | Confirms racemic nature; no net rotation of plane-polarized light |
Charge | 0 (neutral molecule) | Influences chromatographic behavior |
LogP (estimated) | 0.95840 | Indicates moderate lipophilicity; impacts solubility & separation methods |
Polar Surface Area (PSA) | 107.98 Ų | Reflects hydrogen bonding potential; relevant for chromatography |
The presence of a single stereocenter and the compound’s racemic nature are paramount considerations for its analysis, particularly in chiral separation methodologies required for detecting and quantifying isotimolol enantiomers in timolol maleate active pharmaceutical ingredients (APIs) and formulations [2] [6].
Isotimolol shares a core structural motif with the potent non-selective beta-adrenergic antagonist timolol maleate (chemical name: (S)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol). Both molecules feature the critical pharmacophore elements characteristic of beta-blockers: 1) an aromatic/heterocyclic ring system (4-morpholino-1,2,5-thiadiazole) serving as the hydrophobic moiety, and 2) an amino alcohol side chain (-O-CH₂-CH(OH)-CH₂-NHR) essential for receptor interaction [4].
The crucial structural distinction between isotimolol and timolol lies in the substitution pattern on the amino alcohol chain:
Table 2: Comparative Structural Analysis of Isotimolol and Timolol
Structural Feature | Isotimolol | Timolol (Active Pharmaceutical Ingredient) | Pharmacological Consequence |
---|---|---|---|
Core Heterocycle | 4-Morpholino-1,2,5-thiadiazole | 4-Morpholino-1,2,5-thiadiazole | Shared hydrophobic binding domain |
Amino Alcohol Backbone | Propan-1-ol Derivative: | Propan-2-ol Derivative: | Fundamental Difference: Altered spatial relationship between key functional groups |
HO-CH₂-CH(OR*)-CH₂-NH-tBu | HO-CH(OR*)-CH₂-NH-tBu | ||
Location of Chiral Center | At C2: Carbon bearing -OH, -OR* (heterocycle), -CH₂NHtBu | At C1: Carbon bearing -OH, -OR* (heterocycle), -CH₃ | Different chiral environment; impacts receptor fit even for the same absolute configuration |
Amino Group Substitution | -NH-tert-Butyl (Secondary amine) | -NH-tert-Butyl (Secondary amine) | Similar basicity and potential for protonation |
Primary Pharmacological Activity | Negligible Beta-Adrenergic Blocking Activity | Potent Non-Selective Beta-Blocker | Loss of therapeutic efficacy due to isomerization; core reason for classification as an impurity |
This isomeric shift fundamentally disrupts the precise three-dimensional spatial arrangement of the hydroxy group, the protonated amino group under physiological conditions, and the aromatic/heterocyclic anchoring point. This disruption is critical because beta-adrenergic receptor antagonism requires a highly specific geometric presentation of these pharmacophoric elements for high-affinity binding to the adrenergic receptor’s orthosteric site. Consequently, isotimolol exhibits negligible beta-adrenergic blocking activity compared to timolol [4]. This lack of significant pharmacological activity is the primary rationale for its classification as an undesirable impurity rather than an active metabolite or alternative therapeutic agent.
Within the context of timolol maleate manufacturing and quality control, isotimolol is formally designated as a specified chiral impurity. Regulatory pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), explicitly list isotimolol (or "Timolol Maleate Impurity B" / "Timolol Related Compound B") as a compound requiring monitoring and control in timolol maleate APIs and related dosage forms [2] [6]. Its presence arises primarily during the chemical synthesis of timolol, potentially through:
As a racemate containing both (R)- and (S)-enantiomers, isotimolol presents an analytical challenge related to chiral separation. Its detection and quantification necessitate chiral chromatographic methods capable of resolving not only isotimolol from timolol (resolution based on isomerism) but also resolving the enantiomers of isotimolol themselves, particularly if enantiomeric purity assessment is required [2] [4] [6]. The (S)-enantiomer of isotimolol (CAS 158636-96-5) is specifically available as a high-purity impurity reference standard to support these analytical needs [3].
Table 3: Isotimolol as a Regulated Pharmaceutical Impurity
Aspect | Details | Regulatory/Scientific Context |
---|---|---|
Designation | Timolol Maleate Impurity B (EP) | European Pharmacopoeia (Ph. Eur.) Monograph Specification [6] |
Timolol Related Compound B (USP) | United States Pharmacopeia (USP) Monograph Specification [6] | |
Chemical Nature | Chiral Regioisomer of Timolol | Structurally closely related; necessitates specific analytical methods for detection & separation |
Origin in API | Synthesis-related Impurity (Primary Source) | Monitored to ensure synthesis quality and robustness |
Reference Standard Status | Commercially Available (Racemate and potentially S-enantiomer); e.g., Cat. No. SZ-T018003 (Synzeal) | Essential for method development, validation, and routine QC testing [6] |
Detection Methods | Chiral HPLC/UPLC: Primary method, often using derivatized cyclodextrin-based CSPs [4] | Required to separate from timolol and resolve enantiomers; Method must be validated per ICH Q2(R1) |
LC-MS/MS: Used for sensitive detection, particularly in complex matrices [4] | Provides high specificity and sensitivity | |
Control Strategy | Specified limit in Pharmacopoeial monographs (exact limit varies but typically low, e.g., <0.1-0.5%) | Ensures safety and efficacy of final drug product by minimizing structurally related impurities |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8